AMOZ-d5

説明

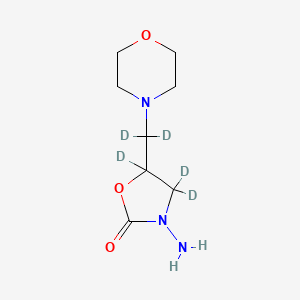

Structure

3D Structure

特性

IUPAC Name |

3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2/i5D2,6D2,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAMVOINIHMEX-VJPLVGRJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)N1N)([2H])C([2H])([2H])N2CCOCC2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of AMOZ-d5 in Quantitative Mass Spectrometry: A Technical Guide

Introduction

In the field of analytical chemistry, particularly in drug development and food safety, the precise quantification of trace compounds in complex biological matrices is of paramount importance. AMOZ-d5, a deuterated stable isotope-labeled internal standard, plays a critical role in achieving accurate and reliable measurements of the nitrofuran antibiotic metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), using mass spectrometry.[1][2] This technical guide provides an in-depth overview of the function of AMOZ-d5, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Furaltadone, a nitrofuran antibiotic, has been banned for use in food-producing animals in many countries due to concerns over the carcinogenic potential of its residues.[1] Following administration, furaltadone is rapidly metabolized to AMOZ, which can become bound to tissue proteins.[3] Consequently, regulatory monitoring focuses on the detection of this tissue-bound metabolite as a marker for the illegal use of furaltadone.[1] The use of a stable isotope-labeled internal standard like AMOZ-d5 is crucial for compensating for variations that can occur during sample preparation and analysis, thereby ensuring the accuracy of quantitative results.[1][4]

Core Function of AMOZ-d5 in Mass Spectrometry

AMOZ-d5 is the deuterated analog of AMOZ, meaning it has the same chemical structure but with five hydrogen atoms replaced by deuterium atoms.[5][6][7] This subtle change in mass allows it to be distinguished from the native AMOZ by a mass spectrometer, while its chemical and physical properties remain nearly identical.[4] This similarity is key to its function as an internal standard.

The primary function of AMOZ-d5 is to serve as an internal standard in quantitative analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8] A known amount of AMOZ-d5 is added to a sample at the beginning of the analytical process.[3] Because it behaves almost identically to the endogenous AMOZ, it experiences the same potential losses during sample extraction, cleanup, and derivatization, as well as any variations in instrument response.[3][4] By measuring the ratio of the signal from AMOZ to the signal from AMOZ-d5, analysts can accurately quantify the amount of AMOZ in the original sample, effectively correcting for any procedural inconsistencies.[3]

In many established analytical protocols, both AMOZ and the AMOZ-d5 internal standard are derivatized with 2-nitrobenzaldehyde (2-NBA) prior to LC-MS/MS analysis.[1][3] This reaction forms the more stable and chromatographically amenable products, 2-NP-AMOZ and 2-NP-AMOZ-d5.[1] The derivatization enhances the sensitivity and specificity of the detection.[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments involving the use of AMOZ-d5 as an internal standard for the quantification of AMOZ.

Preparation of Standards

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and AMOZ-d5 standards in methanol to create individual stock solutions.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by serial dilution of the stock solution with methanol to achieve a concentration range of 0.1 to 5 ng/mL.[1]

-

Internal Standard Spiking Solution: Prepare a working solution of AMOZ-d5 at a concentration of 10 ng/mL (10 pg/µL) in methanol.[1]

-

Storage: All stock and working solutions should be stored at 2-8°C.[1]

Sample Preparation, Hydrolysis, and Derivatization

-

Weigh approximately 2.0 g of the homogenized sample (e.g., tissue, meat) into a centrifuge tube.[1]

-

Spike the sample with a known volume of the AMOZ-d5 internal standard working solution.[1]

-

Add 10 mL of 0.2 M hydrochloric acid to the sample.[1]

-

Add 240 µL of a 10 mg/mL solution of 2-nitrobenzaldehyde (2-NBA) in methanol.[1]

-

Securely cap the tube, vortex for 30 seconds, and incubate overnight (approximately 16 hours) at 37-40°C. This step facilitates the release of bound metabolites (hydrolysis) and the derivatization reaction.[1]

-

After incubation, cool the sample to room temperature.

-

Adjust the pH of the solution to approximately 7 by adding 500 µL of 2 M NaOH and 1 mL of 0.5 M phosphate buffer.[1]

Liquid-Liquid Extraction

-

Add 15 mL of ethyl acetate to the centrifuge tube, vortex thoroughly, and centrifuge for 10 minutes at 6000 rpm.[1]

-

Transfer the upper organic layer (supernatant) to a clean tube.

-

Repeat the extraction with an additional 15 mL of ethyl acetate and combine the supernatants.[1]

-

Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[1]

Reconstitution

-

Reconstitute the dried residue in 1 mL of n-hexane and 0.5 mL of a 50:50 (v/v) mixture of methanol and water.[1]

-

Vortex the solution to ensure the residue is fully dissolved.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of AMOZ using AMOZ-d5 as an internal standard.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) |

| Column | Reversed-phase C18 (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 2 mM ammonium formate in water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Data sourced from typical methodologies and may require optimization.[1]

Table 2: Example LC Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 80 | 20 |

| 2.5 | 5 | 95 |

| 5.0 | 5 | 95 |

| 5.2 | 80 | 20 |

| 14.0 | 80 | 20 |

This is an example gradient and may need to be adjusted based on the specific column and system.[1]

Table 3: Mass Spectrometry Conditions and MRM Transitions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-NP-AMOZ | 335.0 | 291.0 | 16 |

| 262.1 | 26 | ||

| 2-NP-AMOZ-d5 (Internal Standard) | 340.1 | 101.9 | Optimize experimentally |

Note: The precursor and product ions for 2-NP-AMOZ are well-established. The optimal product ion and collision energy for 2-NP-AMOZ-d5 should be determined experimentally.[1]

Mandatory Visualizations

Caption: Experimental workflow for the analysis of AMOZ using AMOZ-d5.

References

- 1. benchchem.com [benchchem.com]

- 2. AMOZ-d5 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. iroatech.com [iroatech.com]

- 5. AMOZ-d5 | C8H15N3O3 | CID 44118733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 3-Amino-5-morpholinomethyl-2-oxazolidinone D5 (AMOZ D5) [lgcstandards.com]

- 8. veeprho.com [veeprho.com]

A Comprehensive Technical Guide to AMOZ-d5 as an Internal Standard for Nitrofuran Metabolite Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-d5) as an internal standard for the quantitative analysis of the nitrofuran metabolite AMOZ. The use of nitrofuran antibiotics, such as furaltadone, has been prohibited in food-producing animals in many jurisdictions, including the European Union, due to concerns about their potential carcinogenic effects.[1][2][3] Regulatory monitoring, therefore, focuses on detecting their residues in animal-derived food products.

Parent nitrofuran drugs are metabolized rapidly within hours, making their direct detection impractical.[2] Instead, analysis targets their stable, tissue-bound metabolites, which can be detected for weeks after administration.[2][3] Furaltadone metabolizes into 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[3][4][5] For accurate and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is essential.[6] AMOZ-d5, the deuterated analog of AMOZ, is the ideal internal standard, as it compensates for variations during sample preparation and potential matrix effects during analysis.[6][7]

Physicochemical Properties of AMOZ-d5

Key identifiers and properties of AMOZ-d5 are summarized below.

| Property | Value |

| Analyte Name | 3-Amino-5-morpholinomethyl-2-oxazolidinone D5 (AMOZ-d5)[8] |

| Synonyms | 3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one[7][8] |

| CAS Number | 1017793-94-0[8][9] |

| Molecular Formula | C₈H₁₀D₅N₃O₃[9][10] |

| Molecular Weight | 206.25 g/mol [8][10] |

| Unlabelled CAS | 43056-63-9[8] |

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of AMOZ-d5 is based on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard (AMOZ-d5) is added to the sample at the beginning of the extraction process.[6] Because AMOZ-d5 is chemically identical to the native AMOZ, it experiences the same extraction losses, derivatization inefficiencies, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the stable isotope-labeled standard, a highly accurate and precise quantification can be achieved, regardless of sample-to-sample variations in recovery.

Detailed Experimental Protocol

This section outlines a comprehensive protocol for the analysis of AMOZ in biological matrices using AMOZ-d5 as an internal standard. The protocol involves sample preparation, including hydrolysis and derivatization, followed by LC-MS/MS analysis.

Reagents and Materials

-

Standards: AMOZ and AMOZ-d5 analytical standards.[1]

-

Solvents: Methanol (MeOH), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), HPLC-grade water.[11]

-

Acids/Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH).[4][11]

-

Buffers: Potassium phosphate buffer (K₂HPO₄) or Trisodium phosphate buffer.[4][12]

-

Equipment: Homogenizer, vortex mixer, centrifuge, nitrogen evaporator, water bath, LC-MS/MS system.[1][4]

Preparation of Standard Solutions

-

Stock Solutions (e.g., 1 mg/mL): Accurately weigh AMOZ and AMOZ-d5 standards and dissolve in methanol to prepare individual stock solutions. Store at ≤ -20°C.[4][6]

-

Intermediate Solutions (e.g., 10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol or water.[11]

-

Working Standard Solutions: Create a series of calibration standards by diluting the AMOZ intermediate solution to final concentrations (e.g., 0.5 to 20 µg/L).[13]

-

Internal Standard Spiking Solution: Prepare a working solution of AMOZ-d5 at a concentration appropriate for spiking into samples (e.g., 10 ng/mL).[6]

Sample Preparation, Hydrolysis, and Derivatization

The goal of this multi-step process is to release the protein-bound AMOZ from the tissue matrix and simultaneously derivatize it with NBA to form the more stable NP-AMOZ derivative, which is suitable for LC-MS/MS analysis.[4][6]

-

Homogenization: Weigh approximately 1-2 grams of homogenized tissue (e.g., shrimp, liver, meat) into a 50 mL polypropylene centrifuge tube.[4][6][13]

-

Spiking: Add a precise volume of the AMOZ-d5 internal standard working solution to each sample, control, and calibration blank.[6]

-

Hydrolysis and Derivatization:

-

Neutralization: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7 by adding a buffer (e.g., 0.1M K₂HPO₄) and a base (e.g., 1N NaOH).[4][13]

-

Liquid-Liquid Extraction (LLE):

-

Add 5-10 mL of ethyl acetate (EtOAc) to the neutralized sample.[4][13]

-

Vortex vigorously for 1-5 minutes and then centrifuge (e.g., 3500 rpm for 10 min) to separate the organic and aqueous layers.[3][4]

-

Carefully transfer the upper organic layer (EtOAc) to a clean tube.

-

Repeat the extraction step on the remaining aqueous portion with another aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.[4]

-

-

Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 60°C.[4][12]

-

Reconstitute the dry residue in a suitable volume (e.g., 1 mL) of mobile phase or a methanol/water mixture.[3][13]

-

Filter the reconstituted extract through a 0.22 or 0.45 µm filter before injection into the LC-MS/MS system.[4][13]

-

Furaltadone Metabolism and Derivatization

Furaltadone, the parent drug, is not the target of analysis due to its rapid in-vivo breakdown. It is metabolized to AMOZ, which forms stable, protein-bound adducts in tissue. The analytical method involves acid hydrolysis to release this bound AMOZ, which is then derivatized with 2-nitrobenzaldehyde (NBA) to form NP-AMOZ, a more stable compound suitable for detection. The same reaction occurs with the internal standard, converting AMOZ-d5 to NP-AMOZ-d5.

LC-MS/MS Instrumental Analysis

The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.

Typical Liquid Chromatography (LC) Conditions

| Parameter | Typical Value |

| LC Column | C18 (e.g., 2.1 x 150 mm, 3.5 µm)[11] |

| Mobile Phase A | Water with 0.1% Acetic Acid[11] |

| Mobile Phase B | Acetonitrile or Methanol[11][14] |

| Gradient | A gradient from high aqueous to high organic (e.g., 10% B to 80% B over 17 min)[11] |

| Flow Rate | 0.4 mL/min[11] |

| Column Temp | 40 °C[11] |

| Injection Volume | 20 µL[11] |

Typical Mass Spectrometry (MS/MS) Conditions

Analysis is performed in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| NP-AMOZ | 335.1 | 291.1 / 204.1 |

| NP-AMOZ-d5 | 340.1 | 296.1 |

(Note: Specific m/z values for precursor and product ions may vary slightly based on the instrument and derivatized structure. The values for NP-AMOZ-d5 are based on the derivatized form of AMOZ-d5. The exact transitions should be optimized for the specific instrument in use. The table provides representative values found in literature for AMOZ and its deuterated standard after derivatization.)

Conclusion

The use of AMOZ-d5 as an internal standard is a critical component of robust and reliable methods for the quantification of furaltadone residues in food products. By compensating for analytical variability, the isotope dilution technique ensures high accuracy and precision, enabling laboratories to meet stringent regulatory requirements, such as the Reference Point for Action (RPA) set at 0.5 µg/kg by the European Commission.[5] The detailed protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in food safety and drug metabolism to develop and validate high-performance analytical methods.

References

- 1. scispace.com [scispace.com]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. fsis.usda.gov [fsis.usda.gov]

- 5. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. veeprho.com [veeprho.com]

- 8. 3-Amino-5-morpholinomethyl-2-oxazolidinone D5 (AMOZ D5) [lgcstandards.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. AMOZ-d5 | 1017793-94-0 | FA168580 | Biosynth [biosynth.com]

- 11. vliz.be [vliz.be]

- 12. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

- 14. lcms.cz [lcms.cz]

The Core Principle of Isotope Dilution: A Technical Guide to Using Deuterated Standards like AMOZ-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principle of isotope dilution mass spectrometry, focusing on the application of deuterated internal standards, specifically 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5 (AMOZ-d5). This guide provides a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data to facilitate the accurate and reliable quantification of the nitrofuran metabolite AMOZ in various biological matrices.

The Fundamental Principle of Using Deuterated Standards

Deuterated standards are isotopically labeled compounds where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H).[1] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), these standards are invaluable as internal standards (IS).[1][2] The core principle lies in their chemical near-identity to the target analyte.[1] Because of this, they exhibit almost identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][3] This similarity allows them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby significantly enhancing the accuracy, precision, and reproducibility of the analytical method.[1][4][5]

The key to their utility in mass spectrometry is the mass difference. The deuterium atoms increase the mass of the standard, allowing the mass spectrometer to easily distinguish it from the native analyte.[1][3] By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[2][5] This ratio remains constant even if sample loss occurs during preparation, leading to more reliable and robust results.[5]

AMOZ-d5: A Specific Application in Food Safety

AMOZ-d5 is the deuterated analog of AMOZ, a metabolite of the nitrofuran antibiotic furaltadone.[6] Due to concerns about the carcinogenic potential of nitrofuran residues, their use in food-producing animals is prohibited in many countries.[4][7] Regulatory monitoring, therefore, focuses on detecting the tissue-bound metabolites like AMOZ.[4] AMOZ-d5 serves as an ideal internal standard for the accurate quantification of AMOZ in various biological matrices such as meat, aquaculture products, and honey.[4][6]

A critical step in the analysis of AMOZ is derivatization with 2-nitrobenzaldehyde (2-NBA).[4][7] This process converts both the native AMOZ and the AMOZ-d5 internal standard into more stable and chromatographically amenable products, 2-NP-AMOZ and 2-NP-AMOZ-d5, respectively, prior to LC-MS/MS analysis.[4]

Below is a diagram illustrating the logical relationship in using a deuterated internal standard for quantitative analysis.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Internal standard - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. AMOZ-d5 VETRANAL , analytical standard 1017793-94-0 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

AMOZ-d5 chemical structure and properties

Document ID: TGU-AMOZ-D5-20251213 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Amozapine-d5 (AMOZ-d5). Amozapine is the N-demethylated active metabolite of the antipsychotic drug Loxapine and is classified as a tricyclic antidepressant (TCA). It functions primarily through the inhibition of norepinephrine and serotonin reuptake, as well as through dopamine receptor antagonism.

Amozapine-d5 is the stable isotope-labeled (deuterated) analogue of Amozapine. Due to its identical chemical behavior and distinct mass, it is an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.

Chemical Structure and Physicochemical Properties

The chemical structures of Amozapine and its likely deuterated form, Amozapine-d5, are presented below. The deuteration in Amozapine-d5 is typically located on the piperazine ring to prevent isotopic exchange. The exact positions should be confirmed via the Certificate of Analysis from the specific supplier.

Structure of Amozapine:

Probable Structure of Amozapine-d5:

-

Note: Deuterium atoms are most commonly placed on the four carbon atoms of the piperazine ring adjacent to the nitrogen atoms, with the fifth on the secondary amine, to yield a stable isotopic label.

Quantitative Physicochemical Data

The key physicochemical properties of both Amozapine and its deuterated analogue are summarized for comparative purposes.

| Property | Amozapine | Amozapine-d5 |

| Molecular Formula | C₁₇H₁₆ClN₃O | C₁₇H₁₁D₅ClN₃O |

| Molecular Weight | 313.78 g/mol | 318.81 g/mol (Calculated) |

| CAS Number | 14028-44-5 | Not available |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 175-176 °C | Not available (expected to be similar to Amozapine) |

| pKa (Basic) | 7.6 - 8.71 | Not available (expected to be similar to Amozapine) |

| Water Solubility | 0.171 g/L (low solubility) | Not available (expected to be similar to Amozapine) |

| LogP | 3.4 | Not available (expected to be similar to Amozapine) |

Mechanism of Action and Signaling Pathway

Amozapine exerts its antidepressant effects through a multi-faceted mechanism of action within the central nervous system.[1] Its primary actions are:

-

Norepinephrine Reuptake Inhibition: Amozapine potently blocks the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.

-

Serotonin Reuptake Inhibition: It also inhibits the serotonin transporter (SERT), though generally to a lesser extent than NET, leading to increased synaptic serotonin levels.[1]

-

Dopamine Receptor Antagonism: Uniquely among many TCAs, Amozapine and its metabolites act as antagonists at dopamine D2 receptors, a property it shares with antipsychotic medications.[1] This contributes to its efficacy in treating psychotic depression.

These actions collectively enhance monoaminergic neurotransmission, which is believed to be a key factor in alleviating the symptoms of depression.

Caption: Mechanism of action of Amozapine at the neuronal synapse.

Experimental Protocols: Quantification by LC-MS/MS

The following is a representative protocol for the quantitative analysis of Amozapine in human plasma using Amozapine-d5 as an internal standard (IS). This protocol is a composite based on established methods for antidepressant analysis.[3][4] Laboratories should perform their own validation.

Materials and Reagents

-

Amozapine and Amozapine-d5 analytical standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (blank)

-

Microcentrifuge tubes and vials

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Amozapine-d5 internal standard working solution (e.g., at 100 ng/mL).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-3.0 min: Linear ramp to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.1-5.0 min: Return to 20% B and equilibrate

-

Mass Spectrometry Conditions

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Gas Temperature: 325°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Capillary Voltage: 4000 V

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The following table lists the precursor and product ion transitions for monitoring. The transitions for Amozapine-d5 should be determined by direct infusion, but the precursor ion will be [M+H]⁺. Collision energies (CE) require optimization for the specific instrument used.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Purpose |

| Amozapine | m/z 314.1 | m/z 271.1 | Quantifier |

| m/z 314.1 | m/z 197.1 | Qualifier | |

| Amozapine-d5 (IS) | m/z 319.1 (Expected) | To be determined | Quantifier |

| m/z 319.1 (Expected) | To be determined | Qualifier |

Experimental and Analytical Workflow

The logical flow from sample receipt to final data reporting in a typical bioanalytical setting is crucial for ensuring data integrity and reproducibility.

Caption: Bioanalytical workflow for Amozapine quantification using LC-MS/MS.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Amoxapine-Loaded Solid Lipid Nanoparticles with Superior Preclinical Pharmacokinetics for Better Brain Delivery: LC-MS/MS and GC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of AMOZ-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of AMOZ-d5, a crucial internal standard for the accurate quantification of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). While a specific, publicly available, detailed protocol for the synthesis of AMOZ-d5 is not documented in peer-reviewed literature, this guide outlines a plausible synthetic strategy based on established methods for the synthesis of deuterated morpholine and oxazolidinone derivatives. Additionally, it details the purification and analytical applications of this isotopically labeled compound.

Introduction to AMOZ-d5

AMOZ-d5 is the deuterium-labeled analog of AMOZ, a significant metabolite of the nitrofuran antibiotic furaltadone. Due to the ban of nitrofuran antibiotics in food-producing animals, regulatory bodies worldwide monitor for their residues, primarily by detecting their stable metabolites. AMOZ-d5 serves as an indispensable internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of AMOZ in various biological matrices.[1] The use of a stable isotope-labeled internal standard like AMOZ-d5 is critical for correcting for matrix effects and variations in sample preparation and instrument response.

Table 1: Physicochemical Properties of AMOZ-d5

| Property | Value |

| CAS Number | 1017793-94-0[2][3][4][5] |

| Molecular Formula | C₈H₁₀D₅N₃O₃[2][3][5] |

| Molecular Weight | 206.25 g/mol [2][3][5] |

| Synonyms | 3-Amino-5-(morpholinomethyl-d5)-2-oxazolidinone, 3-Amino-5-(morpholin-4-yl-d5-methyl)-2-oxazolidinone |

| Appearance | Solid |

| Solubility | Soluble in methanol and water |

Proposed Synthesis of AMOZ-d5

Stage 1: Synthesis of Deuterated Morpholine

The synthesis of deuterated morpholine is a critical first step. A one-pot process for the production of morpholine-d8 has been reported, utilizing D₂O as the deuterium source and Raney Nickel as a catalyst. This method allows for a near-complete exchange of all methylene hydrogens in morpholine with deuterium atoms.

Experimental Protocol: Synthesis of Morpholine-d8 (Proposed)

-

Reaction Setup: In a high-pressure reactor, combine morpholine and Raney Nickel.

-

Deuterium Exchange: Add D₂O to the reactor.

-

Reaction Conditions: Heat the mixture under pressure. The specific temperature and pressure would need to be optimized for this reaction.

-

Work-up: After the reaction is complete, cool the reactor, filter off the Raney Nickel catalyst, and isolate the morpholine-d8.

-

Purification: Purify the morpholine-d8 by distillation.

Stage 2: Formation of the Oxazolidinone Ring and Final Product

The second stage involves the construction of the oxazolidinone ring and the attachment of the deuterated morpholine moiety. This can be achieved through a multi-step synthesis starting from a suitable chiral precursor.

Experimental Protocol: Synthesis of AMOZ-d5 (Proposed)

-

Starting Material: Begin with a chiral epoxide, such as (R)-glycidyl butyrate.

-

Ring Opening: React the epoxide with the synthesized morpholine-d8. This will introduce the deuterated morpholine group.

-

Formation of Oxazolidinone Ring: The resulting amino alcohol can then be cyclized to form the oxazolidinone ring. This can be achieved using various reagents, such as phosgene or its equivalents, or through a carbamate intermediate.

-

Introduction of the Amino Group: The final step is the introduction of the amino group at the N-3 position of the oxazolidinone ring. This can be accomplished through a variety of methods, such as reaction with a protected hydrazine followed by deprotection.

Purification of AMOZ-d5

The purification of the synthesized AMOZ-d5 is crucial to ensure its suitability as an internal standard. A combination of chromatographic techniques is typically employed.

Experimental Protocol: Purification of AMOZ-d5

-

Initial Purification: Following the synthesis, the crude product should be subjected to flash column chromatography on silica gel. The solvent system (e.g., a gradient of methanol in dichloromethane) will need to be optimized to effectively separate the product from unreacted starting materials and byproducts.

-

High-Performance Liquid Chromatography (HPLC): For obtaining high-purity AMOZ-d5, preparative reversed-phase HPLC is the method of choice.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape.

-

Detection: UV detection at a wavelength where AMOZ absorbs, typically around 230-280 nm.

-

-

Lyophilization: After collecting the pure fractions from HPLC, the solvent is removed, and the final product is often lyophilized to obtain a stable, solid powder.

Analytical Characterization and Use

The identity and purity of the synthesized AMOZ-d5 must be confirmed using various analytical techniques.

Table 2: Analytical Techniques for Characterization of AMOZ-d5

| Technique | Purpose |

| Mass Spectrometry (MS) | To confirm the molecular weight and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to confirm the absence of protons at the labeled positions. ¹³C NMR and ²H NMR are used to confirm the structure and the location of the deuterium labels. |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the final product. |

Once synthesized and purified, AMOZ-d5 is used as an internal standard in LC-MS/MS methods for the quantification of AMOZ in various samples, such as animal tissues.

Table 3: Typical LC-MS/MS Parameters for AMOZ Analysis using AMOZ-d5

| Parameter | Typical Value/Condition |

| LC Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions (AMOZ) | Precursor ion (m/z) → Product ions (m/z) |

| MS/MS Transitions (AMOZ-d5) | Precursor ion (m/z) → Product ions (m/z) |

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and application of AMOZ-d5. While a specific, detailed synthetic protocol is not publicly available, the proposed strategy, based on established chemical principles, offers a viable route for its preparation. The availability of high-purity AMOZ-d5 is essential for the accurate monitoring of furaltadone abuse in food production, ensuring food safety and compliance with international regulations. Researchers and scientists in the fields of analytical chemistry and drug metabolism will find this guide a valuable resource for understanding and potentially producing this critical internal standard.

References

- 1. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]

- 3. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Isotope Dilution Mass Spectrometry with AMOZ-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and application of Isotope Dilution Mass Spectrometry (IDMS) for the quantitative analysis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic, furaltadone. The use of its deuterated analog, AMOZ-d5, as an internal standard is central to achieving the high accuracy and precision required in regulatory and research settings. This document provides a comprehensive overview of the analytical workflow, detailed experimental protocols, and performance data.

The Core Principle: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances.[1][2] It is considered a primary ratio method of measurement, meaning its operation can be thoroughly described and understood, and a complete uncertainty budget can be established.[2][3] The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample.[1][4] This isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).

By measuring the altered isotope ratio of the analyte in the sample-spike mixture using a mass spectrometer, the original concentration of the analyte in the sample can be determined with high accuracy.[1][5] A key advantage of IDMS is its ability to compensate for sample loss during preparation and analysis, as both the native analyte and the isotopic standard will be affected equally.[1][2] This makes it particularly valuable for complex matrices where analyte recovery can be variable.[1]

In the context of AMOZ analysis, AMOZ-d5, a deuterated analog of AMOZ, serves as the ideal internal standard.[6][7] It is added to the sample at the beginning of the analytical procedure, ensuring it undergoes all subsequent steps—extraction, derivatization, and analysis—alongside the native AMOZ.

Analytical Workflow for AMOZ Determination

The analysis of AMOZ in biological matrices is a multi-step process designed to isolate the analyte from complex sample components and prepare it for sensitive detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the polar nature of AMOZ and its presence as tissue-bound residues, the workflow involves hydrolysis to release the metabolite, followed by derivatization to improve its chromatographic and mass spectrometric properties.[8][9]

The general workflow is as follows:

-

Sample Homogenization: The biological sample (e.g., meat, honey, crawfish) is homogenized to ensure uniformity.[9][10]

-

Spiking with Internal Standard: A precise and known amount of AMOZ-d5 is added to the homogenized sample.[6][10]

-

Acid Hydrolysis: The sample is subjected to acid hydrolysis (typically with hydrochloric acid) and gentle heating. This step is crucial for releasing the protein-bound AMOZ metabolites.[8][9][11]

-

Derivatization: Following hydrolysis, 2-nitrobenzaldehyde (2-NBA) is added to the sample. The mixture is incubated to allow for the derivatization of both AMOZ and AMOZ-d5, forming the more stable and chromatographically amenable products, 2-NP-AMOZ and 2-NP-AMOZ-d5, respectively.[6][9]

-

Extraction: The derivatized analytes are then extracted from the aqueous sample matrix using an organic solvent, typically ethyl acetate, through liquid-liquid extraction.[10][12]

-

Cleanup (Optional but Recommended): Solid-phase extraction (SPE) may be employed to further remove interfering matrix components, leading to a cleaner extract and improved analytical performance.[8][9]

-

LC-MS/MS Analysis: The final extract is reconstituted in a suitable solvent and injected into the LC-MS/MS system for separation and detection.[12][13]

Below is a graphical representation of the experimental workflow.

Caption: Experimental workflow for AMOZ analysis using IDMS.

Detailed Experimental Protocols

This section provides a representative, detailed methodology for the key experiments involved in the determination of AMOZ using AMOZ-d5 and LC-MS/MS. These protocols are based on established and validated methods found in the scientific literature.[6][12][13]

Reagents and Materials

-

AMOZ and AMOZ-d5 analytical standards

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl)

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Ethyl acetate

-

Methanol (LC-MS grade)

-

Ammonium formate

-

Deionized water

-

Homogenized sample matrix (e.g., meat powder, honey)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of AMOZ and AMOZ-d5 in methanol.[13]

-

Working Standard Solutions: Prepare a series of working standard solutions of AMOZ by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1 to 5.0 ng/mL).[13]

-

Internal Standard Spiking Solution: Prepare a working solution of AMOZ-d5 at a suitable concentration (e.g., 10 ng/mL) in methanol.[6]

Sample Preparation, Hydrolysis, and Derivatization

-

Weigh 1-2 grams of the homogenized sample into a 50 mL centrifuge tube.[6][8]

-

Spike the sample with a known volume of the AMOZ-d5 internal standard working solution.[6]

-

Add a specific volume of 2-nitrobenzaldehyde solution (e.g., 240 µL of 10 mg/mL 2-NBA in methanol).[6]

-

Securely cap the tubes, vortex for 30 seconds, and incubate overnight (approximately 16 hours) in a water bath at 37-40°C. This facilitates both the release of bound metabolites and the derivatization reaction.[6][10]

-

Cool the sample to room temperature and neutralize by adding 5-6 mL of 0.1 M K₂HPO₄ buffer to adjust the pH to approximately 7.[8][12]

Extraction

-

Add 10 mL of ethyl acetate to the neutralized sample in the centrifuge tube.[10][12]

-

Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[12]

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction step with an additional 10 mL of ethyl acetate to maximize recovery.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.[12]

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., a mixture of methanol and water).[9][12]

-

Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.[9][13]

-

Injection: Inject the sample into the LC-MS/MS system.

Quantitative Data and Performance Characteristics

The performance of an IDMS method is evaluated through various validation parameters. The following tables summarize typical quantitative data and performance characteristics for the analysis of AMOZ using AMOZ-d5 as an internal standard.

Mass Spectrometry Parameters

The analysis is typically performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6][13]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 2-NP-AMOZ | 335 | 291 | Varies by instrument | Quantitation |

| 2-NP-AMOZ | 335 | 127 | Varies by instrument | Confirmation |

| 2-NP-AMOZ-d5 | 340.1 | 101.9 | Varies by instrument | Internal Standard |

Table 1: Representative MRM transitions for 2-NP-AMOZ and its deuterated internal standard. Note that optimal collision energies are instrument-dependent.[12][13]

Liquid Chromatography Parameters

A C18 reversed-phase column is commonly used for the chromatographic separation of the derivatized AMOZ.

| Parameter | Typical Value |

| LC Column | C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 2 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.30 mL/min |

| Gradient Elution | A gradient is typically used to achieve optimal separation. |

Table 2: Typical Liquid Chromatography conditions for AMOZ analysis.[12][13]

Method Performance Characteristics

The following table presents a summary of method performance characteristics from various studies, demonstrating the robustness and sensitivity of the IDMS method for AMOZ quantification.

| Matrix | Limit of Quantitation (LOQ) (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |

| Dried Meat Powder | 0.13 | 81 - 108 | 2.7 - 6.6 (intra-day) | [13] |

| Crawfish Meat | < 0.05 | Not specified | Not specified | [14] |

| Animal Tissue | 0.01 (AMOZ) | Not specified | Not specified | [10] |

| Fish Muscle | 0.19 - 0.43 (CCα) | Not specified | Not specified | [15] |

| Chicken Meat | 0.19 - 0.36 (CCβ) | Not specified | Not specified | [11] |

| Honey | < 0.3 | Not specified | Not specified | [8] |

Table 3: Summary of Method Performance Characteristics for AMOZ Analysis. CCα (Decision Limit) and CCβ (Detection Capability) are performance parameters defined by the European Union for the analysis of veterinary drug residues.[11][15]

Conclusion

Isotope Dilution Mass Spectrometry, coupled with a robust sample preparation procedure involving hydrolysis and derivatization, provides a highly accurate, sensitive, and reliable method for the quantification of the furaltadone metabolite, AMOZ, in various biological matrices. The use of AMOZ-d5 as an internal standard is critical for compensating for matrix effects and variations during sample processing, ensuring data of the highest quality for both regulatory compliance and research applications. The detailed protocols and performance data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of food safety and drug metabolism.

References

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. Isotope Dilution Mass Spectrometry (IDMS) for measurement of elemental concentration [inis.iaea.org]

- 6. benchchem.com [benchchem.com]

- 7. AMOZ-d5 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. waters.com [waters.com]

- 9. benchchem.com [benchchem.com]

- 10. spectroscopyworld.com [spectroscopyworld.com]

- 11. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. jfda-online.com [jfda-online.com]

Navigating the Stability and Storage of AMOZ-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for AMOZ-d5, a deuterated analog of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone. Given the limited direct stability data for AMOZ-d5, this document synthesizes information from its non-deuterated parent compound, AMOZ, and established principles of drug stability and degradation. AMOZ-d5 is primarily utilized as an internal standard for the accurate quantification of AMOZ in various biological matrices.[1][2][3] Understanding its stability is paramount for ensuring the reliability of analytical methods.

Stability Profile of AMOZ-d5 and its Parent Compound

While specific quantitative stability data for AMOZ-d5 is not extensively available in public literature, the stability of its parent compound, AMOZ, offers valuable insights into the robustness of the core chemical structure.[4] Product documentation for AMOZ-d5 indicates a "limited shelf life" with an expiry date provided on the label and that it is "stable under recommended storage conditions," though these conditions are not explicitly detailed.[5]

Summary of Stability Data for AMOZ (Parent Compound)

The following table summarizes the available stability data for the non-deuterated parent compound, AMOZ. This information suggests that the core morpholinomethyl-oxazolidinone structure is relatively stable under various conditions.

| Condition | Matrix/Solvent | Duration | Temperature | Finding | Reference |

| Freezer Storage | Pig Muscle and Liver | 8 months | -20°C | No significant drop in concentration observed. | [4] |

| Standard Solution | Methanol | 10 months | 4°C | The compound was found to be stable. | [4] |

| Cooking (Frying, Grilling, Roasting, Microwaving) | Pig Muscle and Liver | Not Specified | High | 67-100% of residues remained, indicating high thermal stability. | [4] |

Recommended Storage Conditions

Based on the stability profile of the parent compound and general best practices for handling analytical standards, the following storage conditions are recommended for AMOZ-d5:

-

Long-term storage: -20°C is recommended for long-term stability.

-

Short-term storage (in solution): When prepared as a standard solution (e.g., in methanol), storage at 4°C is advisable.[4]

It is crucial to refer to the Certificate of Analysis provided by the supplier for any lot-specific storage instructions.

Potential Degradation Pathways

The primary sites susceptible to degradation in the AMOZ-d5 molecule are the oxazolidinone ring and the morpholine moiety. Potential degradation pathways under various stress conditions include:

-

Hydrolysis: The oxazolidinone ring may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

-

Oxidation: The morpholine ring could be susceptible to oxidation.

-

Photolysis: Exposure to light could potentially lead to degradation, a common consideration in stability testing.[8]

-

Thermal Stress: While the parent compound shows high thermal stability, extreme temperatures could lead to degradation.[4]

Logical Flow for Forced Degradation Studies

A typical workflow for conducting forced degradation studies to understand the stability of a compound like AMOZ-d5 is outlined below.

Caption: Workflow for a forced degradation study of AMOZ-d5.

Experimental Protocols: Analytical Methodologies

AMOZ-d5 is a critical component in the 'gold-standard' analytical method for AMOZ detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] Its role as an internal standard allows for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

LC-MS/MS Method for AMOZ Determination using AMOZ-d5

This protocol provides a general framework for the analysis of AMOZ in a biological matrix using AMOZ-d5 as an internal standard.

1. Sample Preparation:

-

Hydrolysis and Derivatization:

-

Weigh 1g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 5 mL of 0.2 M HCl.

-

Add a precise volume of the AMOZ-d5 internal standard solution.

-

Add 50 µL of a derivatizing agent solution (e.g., 2-nitrobenzaldehyde).

-

Incubate to allow for the derivatization reaction to complete.[9]

-

-

Extraction:

-

Perform a liquid-liquid or solid-phase extraction to isolate the derivatized analyte and internal standard.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

-

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[9]

-

MRM Transitions:

-

For AMOZ derivative (e.g., 2-NP-AMOZ): Monitor specific precursor-to-product ion transitions.

-

For AMOZ-d5 derivative (e.g., 2-NP-AMOZ-d5): Monitor the corresponding deuterated precursor-to-product ion transitions (e.g., m/z 340.1 > 101.9).[9]

-

-

Analytical Workflow Diagram

The following diagram illustrates the typical workflow for the analysis of AMOZ using AMOZ-d5 as an internal standard.

Caption: LC-MS/MS workflow for AMOZ analysis with AMOZ-d5.

Conclusion

While direct, comprehensive stability data for AMOZ-d5 is limited, an understanding of the stability of its parent compound, AMOZ, combined with established principles of stability testing, provides a solid foundation for its proper handling and storage. For ensuring the accuracy and reliability of analytical data, it is imperative to use AMOZ-d5 within its expiry date and store it under the recommended conditions. Further forced degradation studies would be beneficial to fully elucidate its degradation pathways and confirm its stability-indicating methods.

References

- 1. AMOZ-d5 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. veeprho.com [veeprho.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. onyxipca.com [onyxipca.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of AMOZ in Biological Matrices using Isotope Dilution LC-MS/MS with AMOZ-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furaltadone, a nitrofuran antibiotic, has been banned for use in food-producing animals in many regions due to concerns about the potential carcinogenic effects of its residues.[1][2][3] Following administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which can bind to tissue proteins.[3][4][5][6] Due to the instability of the parent drug, regulatory monitoring for furaltadone use relies on the detection of this stable, tissue-bound AMOZ metabolite.[4][7]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AMOZ in various biological matrices, including animal tissue, milk, and honey.[1] The method employs a stable isotope-labeled internal standard, AMOZ-d5, to ensure accurate and precise quantification by compensating for matrix effects and variations during sample preparation and analysis.[2][4][7] The procedure involves acid hydrolysis to release the protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily analyzable derivative, 2-NP-AMOZ.[1][5][7]

Analytical Principle

The analytical workflow is centered on the acid-catalyzed release of AMOZ bound to tissue proteins.[1][6] A known amount of the deuterated internal standard, AMOZ-d5, is added to the sample at the beginning of the preparation process.[4][7] Both the released AMOZ and the AMOZ-d5 are then derivatized with 2-nitrobenzaldehyde (2-NBA), forming 2-NP-AMOZ and 2-NP-AMOZ-d5, respectively.[4] This derivatization step enhances the stability and chromatographic retention of the analyte.[5]

Quantification is achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in the positive electrospray ionization (ESI+) mode and monitoring specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.[8] The ratio of the peak area of 2-NP-AMOZ to that of 2-NP-AMOZ-d5 is used to construct a calibration curve and determine the concentration of AMOZ in the sample.[3][7]

Metabolic and Analytical Pathway of AMOZ

Caption: Metabolic fate of Furaltadone to AMOZ and its subsequent analytical workflow.

Experimental Protocols

1. Reagents and Materials

-

Standards: AMOZ (purity >95%), AMOZ-d5 (purity >95%)[5]

-

Reagents: 2-Nitrobenzaldehyde (2-NBA), Hydrochloric acid (HCl), Ethyl acetate, Methanol (LC-MS grade), Ammonium acetate, Dipotassium hydrogen phosphate (K2HPO4), Sodium hydroxide (NaOH), n-hexane.[1][5][6]

-

Equipment: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, tandem mass spectrometer with an electrospray ionization (ESI) source, analytical balance, calibrated pipettes, centrifuge, vortex mixer, nitrogen evaporator.[7][9]

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and AMOZ-d5 standards in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.[4]

-

Working Standard Solutions: Prepare working standard solutions of AMOZ at concentrations ranging from 0.1 to 5.0 ng/mL by serial dilution of the stock solution with methanol.[3][4]

-

Internal Standard Spiking Solution: Prepare a working solution of AMOZ-d5 (e.g., 10-40 ng/mL) in methanol.[1][4]

3. Sample Preparation

The following protocol is a general guideline and may require optimization for different matrices.

-

Homogenization: Weigh 1.0 - 2.0 g of the homogenized sample (e.g., meat, shrimp, honey) into a 50 mL polypropylene centrifuge tube.[1][5]

-

Internal Standard Spiking: Add a known volume (e.g., 25-50 µL) of the AMOZ-d5 internal standard working solution to each sample.[1][4]

-

Hydrolysis and Derivatization:

-

Neutralization:

-

Liquid-Liquid Extraction (LLE):

-

Evaporation and Reconstitution:

-

Cleanup (Optional):

-

Final Preparation: Filter the reconstituted solution through a 0.22 µm filter before transferring it to an autosampler vial for LC-MS/MS analysis.[7][10]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for AMOZ analysis.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.[7]

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.[7][8][11]

-

Mobile Phase: A gradient elution using methanol and water, often with an additive like ammonium formate or acetate.[7][8]

-

Flow Rate: Typically around 0.30 mL/min.[8]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[7]

-

Ionization Mode: Positive electrospray ionization (ESI+).[7]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[8]

-

Typical MRM Transitions:

Collision energy and other mass spectrometer parameters should be optimized to achieve the best sensitivity and specificity.[2]

Quantitative Data Summary

The performance of this method has been validated across various food matrices. The following tables summarize typical quantitative data.

Table 1: Method Performance Characteristics

| Parameter | Performance Range | Matrices Tested |

| Limit of Detection (LOD) | 0.04 - 0.5 µg/kg | Dried Meat, Animal Tissue |

| Limit of Quantitation (LOQ) | 0.13 - 1.5 µg/kg | Dried Meat, Animal Tissue |

| Linearity (r²) | > 0.99 | Dried Meat |

| Recovery (%) | 81 - 112% | Dried Meat, Animal Tissue |

| Precision (Intra-day RSD %) | 2.7 - 6.6% | Dried Meat |

Data compiled from references[1][8][10][11].

Table 2: Performance in Specific Food Matrices

| Matrix | Analyte | Internal Standard | LOQ (µg/kg) | Recovery (%) | Linearity (r²) |

| Dried Meat Powder | AMOZ | 2-NP-AMOZ-d5 | 0.13 | 81 - 108 | > 0.99 |

| Animal Tissue | AMOZ | 2-NP-AMOZ-d5 | N/A | 81.1 - 105.3 | N/A |

Data compiled from references[1][11].

Conclusion

The LC-MS/MS method utilizing AMOZ-d5 as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of the furaltadone metabolite AMOZ in diverse biological matrices.[2] The detailed protocol involving acid hydrolysis, derivatization, and isotope dilution mass spectrometry ensures accuracy and precision, meeting the stringent requirements for regulatory monitoring of banned veterinary drugs in food products.[5] This application note serves as a comprehensive guide for researchers and analytical scientists in the fields of food safety and drug metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Determination of AMOZ in Shrimp Tissue

Introduction

Furaltadone, a nitrofuran antibiotic, has seen widespread use in aquaculture for its broad-spectrum antimicrobial properties.[1][2] However, due to concerns over the carcinogenic and mutagenic potential of its residues, its application in food-producing animals is banned in many regions, including the European Union.[1][3][4] Furaltadone is rapidly metabolized in vivo, forming a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1] Therefore, monitoring for AMOZ residues in shrimp tissue is a critical component of food safety assurance programs to detect the illegal use of furaltadone.[1]

The standard analytical approach for AMOZ detection involves the release of the protein-bound metabolite through acid hydrolysis, followed by a derivatization step with 2-nitrobenzaldehyde (2-NBA).[1][2][3] This process converts AMOZ into a stable, chromophoric derivative, NP-AMOZ, which is more amenable to detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enhancing both sensitivity and specificity.[1][3][4]

Principle of the Method

The analytical procedure is centered on the extraction and derivatization of the target metabolite, AMOZ, from the complex shrimp tissue matrix. The core steps are:

-

Acid Hydrolysis : Homogenized shrimp tissue is treated with hydrochloric acid to catalyze the release of AMOZ, which is bound to tissue proteins.[1][2]

-

Derivatization : Simultaneously, the released AMOZ reacts with 2-nitrobenzaldehyde (2-NBA) present in the acidic solution. This reaction forms a stable nitrophenyl (NP) derivative, NP-AMOZ.[1][5][6] This derivatization is crucial as it improves the stability and chromatographic properties of the analyte and enhances its response in the mass spectrometer.[3][4]

-

Extraction & Cleanup : After derivatization, the sample pH is neutralized. The NP-AMOZ derivative is then extracted from the aqueous matrix using an organic solvent, typically ethyl acetate.[1][7] This liquid-liquid extraction step serves to isolate the analyte from many matrix interferences.

-

Analysis : The purified extract is concentrated and reconstituted in a suitable solvent for analysis by LC-MS/MS.[1][7] Quantification is performed using an isotope-labeled internal standard (e.g., AMOZ-d5) to correct for matrix effects and variations during sample preparation.[1]

Experimental Protocol

This protocol is a composite of established methodologies for the analysis of AMOZ in shrimp tissue.[1][2][7]

1. Apparatus and Materials

-

Homogenizer (e.g., Robot Coupe)

-

Analytical balance

-

Adjustable pipettors

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Shaking water bath or incubator

-

Centrifuge (capable of 4°C and ≥3000 rpm)

-

pH meter

-

Sample evaporator (e.g., TurboVap or gentle nitrogen stream)

-

Syringe filters (0.22 µm)

-

Autosampler vials for LC-MS/MS

2. Reagents and Solutions

-

Standards : AMOZ and isotope-labeled internal standard (e.g., AMOZ-d5).

-

Solvents : Methanol (LC-MS grade), Ethyl Acetate (High Purity), Deionized Water.

-

Hydrochloric Acid (0.125 M) : Prepare by diluting concentrated HCl with deionized water.[2][7]

-

Dipotassium Hydrogen Phosphate (0.1 M K₂HPO₄) : Dissolve 17.4 g of K₂HPO₄ in 1 L of deionized water.[7]

-

Sodium Hydroxide (0.8 M and 0.125 M) : Prepare by dissolving NaOH pellets in deionized water to the desired concentrations.[2][7]

-

2-Nitrobenzaldehyde (2-NBA) Solution (50 mM) : Dissolve 0.0756 g of 2-NBA in 10 mL of methanol. This solution should be prepared fresh.[7]

-

Reconstitution Solvent : 50:50 (v/v) mixture of methanol and water.[2][7]

3. Sample Preparation Procedure

Step 1: Homogenization

-

Ensure shrimp samples are peeled (heads and shells removed) and homogenized to a consistent, paste-like texture.[8] If using frozen samples, grinding with dry ice can create a fine powder.[8]

Step 2: Hydrolysis and Derivatization

-

Weigh 2.0 (± 0.1) g of homogenized shrimp tissue into a 50 mL polypropylene centrifuge tube.[7]

-

Spike the sample with a known amount of the internal standard solution (e.g., AMOZ-d5).[1]

-

Cap the tube and vortex vigorously for at least 15 seconds to ensure thorough mixing.[2][7]

-

Incubate the sample in a shaking water bath at 37°C overnight (approximately 16 hours).[1][2][7]

Step 3: Neutralization and Extraction

-

Cool the sample to room temperature after incubation.[7]

-

Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH.[2][7] Vortex the sample.

-

Measure the pH and carefully adjust to 7.3 ± 0.2 using 0.125 M HCl or 0.125 M NaOH.[2][7]

-

Add approximately 12 mL of ethyl acetate to the neutralized sample.[2][7]

-

Cap the tube and vortex vigorously for 1 minute to extract the NP-AMOZ derivative into the organic phase.[2][9]

-

Centrifuge at ≥3000 rpm for 10 minutes at 4°C to achieve a clear separation of the layers.[7][9]

Step 4: Evaporation and Reconstitution

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean 15 mL tube.[2][7]

-

Evaporate the ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 40-45°C.[2][7]

-

Reconstitute the dried residue in 1 mL of the 50:50 (v/v) methanol/water reconstitution solvent.[2][7]

-

Vortex the tube to ensure the residue is fully dissolved.[7]

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2][7]

Data Presentation

The performance of analytical methods for AMOZ is validated to ensure accuracy and reliability. The table below summarizes key quantitative parameters from various studies.

| Parameter | Matrix | Method | Value (ng/g or µg/kg) | Reference |

| Limit of Detection (LOD) | Shrimp | LC-MS/MS | 0.062 ng/g | [10] |

| Prawns | ELISA | 0.1 µg/kg | [11] | |

| Limit of Quantification (LOQ) | Shrimp | LC-MS/MS | 0.25 ng/g | [10] |

| Recovery at 1 ng/g | Shrimp | LC-MS/MS | 104.0% (RSD 3.3%) | [10] |

| Recovery at 0.7 µg/kg | Prawns | ELISA | Intra-assay RSD: 18.8% | [11] |

| Inter-assay RSD: 38.2% | [11] | |||

| Trueness (Recovery) | Shrimp/Fish | UPLC-MS/MS | 82.8 - 118.1% | [12] |

| Repeatability (RSDr) | Shrimp/Fish | UPLC-MS/MS | ≤14% | [12] |

| Within-lab Reproducibility (RSDwr) | Shrimp/Fish | UPLC-MS/MS | ≤16.9% | [12] |

Visualizations

Diagram 1: Experimental Workflow for AMOZ Analysis

Caption: Workflow for the analysis of AMOZ in shrimp tissue.

Diagram 2: Derivatization of AMOZ with 2-Nitrobenzaldehyde (2-NBA)

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. govtlab.gov.hk [govtlab.gov.hk]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of total nitrofuran metabolites in shrimp muscle using liquid chromatography/tandem mass spectrometry in the atmospheric pressure chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Protocol for AMOZ-d5 Internal Standard Spiking in Furaltadone Metabolite Analysis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, has seen widespread use in veterinary medicine.[1] However, due to concerns over the carcinogenic potential of its residues, its application in food-producing animals is banned in many regions, including the European Union.[1][2] Regulatory monitoring for the illegal use of furaltadone relies on the detection of its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as the parent drug is rapidly metabolized.[1][3][4]

Accurate quantification of AMOZ in complex biological matrices such as meat, milk, and honey is critical for ensuring food safety.[5][6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[6][7] To ensure accuracy and precision by correcting for matrix effects and variations during sample preparation, a stable isotope-labeled internal standard is essential.[2][8] AMOZ-d5, the deuterated analog of AMOZ, serves as an ideal internal standard for this purpose.[2]

This document provides a detailed protocol for the use of AMOZ-d5 as an internal standard for the quantitative analysis of AMOZ in biological samples. The protocol involves acid hydrolysis to release protein-bound AMOZ, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable and chromatographically amenable 2-NP-AMOZ.[2][5] The deuterated internal standard, AMOZ-d5, undergoes the same derivatization process to form 2-NP-AMOZ-d5.[2]

Metabolic and Derivatization Pathway

Furaltadone is metabolized in vivo to form AMOZ, which can bind to tissue proteins. For analytical purposes, AMOZ is derivatized with 2-NBA to form 2-NP-AMOZ, which is more suitable for LC-MS/MS analysis.[1]

Caption: Metabolic conversion of Furaltadone and subsequent derivatization of AMOZ.

Experimental Protocol

Preparation of Standard and Internal Standard Solutions

Proper preparation of stock and working solutions is critical for accurate quantification.[9]

a. Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of AMOZ and AMOZ-d5 into separate amber vials.[9]

-

Dissolve each in methanol to a final concentration of 1.0 mg/mL in separate Class A volumetric flasks.[2][5][9]

b. Intermediate and Working Standard Solutions:

-

Prepare intermediate stock solutions by diluting the primary stock solutions with methanol or a methanol:water (50:50, v/v) mixture.[9]

-

Prepare a series of AMOZ working standard solutions by serial dilution to create a calibration curve. Typical concentrations range from 0.1 to 5.0 ng/mL.[1]

c. Internal Standard Spiking Solution:

-

Prepare a working solution of AMOZ-d5 at a concentration that provides a consistent and robust signal. A common concentration is 10 pg/µL (10 ng/mL) in methanol.[2][9]

Sample Preparation

The following protocol is a general procedure for animal tissue samples (e.g., poultry meat, shrimp).[1][2][10]

a. Homogenization:

-

Homogenize a representative portion of the sample.[1] For milk samples, ensure they are at room temperature and thoroughly mixed.[5]

b. Weighing and Spiking:

-

Weigh 0.2 g to 2.0 g of the homogenized sample into a polypropylene centrifuge tube.[1][2]

-

Add a known volume of the AMOZ-d5 internal standard working solution to the sample (e.g., 50-100 µL).[2][5]

c. Hydrolysis and Derivatization:

-

Add 50-400 µL of 2-nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in methanol or 8 mg/mL in DMSO).[1][5]

-

Vortex the mixture for 1 minute.[1]

-

Incubate at 37°C for approximately 16 hours (overnight) to facilitate the release of bound AMOZ and its derivatization to 2-NP-AMOZ.[1][2][10]

d. Neutralization:

-

Cool the sample to room temperature.[1]

-

Adjust the pH to approximately 7 by adding a combination of dipotassium hydrogen phosphate (K2HPO4) and sodium hydroxide (NaOH) solutions.[1][2]

e. Liquid-Liquid Extraction:

-

Add 5-15 mL of ethyl acetate and vortex thoroughly for 1 minute.[1][2]

-

Repeat the extraction step and combine the organic layers.[1][2]

f. Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue in a suitable solvent mixture, for example, with 1 mL of n-hexane and 0.5 mL of a methanol:water (50:50, v/v) solution.[2]

-

Vortex briefly to mix.[2]

-

Filter the final solution through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1][2]

Experimental Workflow Diagram

Caption: Workflow for the analysis of AMOZ using AMOZ-d5 as an internal standard.

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis and should be optimized for the specific instrumentation used.[7]

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm)[6][7] |

| Mobile Phase A | 2 mM ammonium formate in water or 0.1% formic acid in water[2][5][7] |

| Mobile Phase B | Methanol or acetonitrile[2][5] |

| Flow Rate | 0.3 - 0.4 mL/min[5][7] |

| Injection Volume | 10 µL[5][7] |

| Column Temperature | 40 °C[7] |

| Tandem Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |

| Analysis Mode | Multiple Reaction Monitoring (MRM)[5] |

| MRM Transitions | Monitor at least two transitions for both 2-NP-AMOZ and 2-NP-AMOZ-d5[5][6] |

Quantitative Data Summary

The use of AMOZ-d5 as an internal standard allows for the development of robust and reliable quantitative methods.[3] The following tables summarize key quantitative performance data from representative studies.

Table 1: Linearity and Limit of Quantification

| Analyte | Matrix | Calibration Range (µg/kg) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (µg/kg) |

| AMOZ | Dried Meat Powder | 0.1 - 5.0 | ≥ 0.99[6] | 0.13[6] |

| AMOZ | Milk | 0.5 - 20.0 | > 0.99[5] | < 0.5[5] |

| AMOZ | Meat | 0.5 - 5.0 | Not specified | Not specified |

| AMOZ | Honey | 0.25 - 20 ng/mL | 0.9999[5] | Not specified |

Table 2: Recovery and Precision

| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Intra-day Precision (RSD, %) |

| Dried Meat Powder | MRPL level | 81% - 108%[6] | 2.7% - 6.6%[6] |

| Milk | Not specified | 81.1% - 112.5%[11] | 5.4% - 16.2%[11] |

Conclusion

The use of AMOZ-d5 as an internal standard is indispensable for the accurate and reliable quantification of the furaltadone metabolite AMOZ in various biological matrices.[2][3] This protocol, which involves a derivatization step to form 2-NP-AMOZ and its deuterated counterpart, provides a robust framework for regulatory monitoring and food safety analysis.[2] Adherence to this protocol with appropriate validation for the specific matrix of interest will ensure accurate and reproducible results.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. waters.com [waters.com]

- 9. benchchem.com [benchchem.com]